molecular formula C25H22O8S B2501115 (2Z)-3-oxo-2-(2,3,4-trimethoxybenzylidene)-2,3-dihydro-1-benzofuran-6-yl 4-methylbenzenesulfonate CAS No. 929413-66-1

(2Z)-3-oxo-2-(2,3,4-trimethoxybenzylidene)-2,3-dihydro-1-benzofuran-6-yl 4-methylbenzenesulfonate

Cat. No. B2501115
CAS RN: 929413-66-1
M. Wt: 482.5
InChI Key: DRENXVXTUZNKBU-XKZIYDEJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "(2Z)-3-oxo-2-(2,3,4-trimethoxybenzylidene)-2,3-dihydro-1-benzofuran-6-yl 4-methylbenzenesulfonate" is a complex organic molecule that appears to be related to various synthetic organic chemistry studies. Although the specific compound is not directly mentioned in the provided papers, the papers do discuss related compounds and synthetic methods that could be relevant to understanding the synthesis, structure, and properties of similar molecules.

Synthesis Analysis

The synthesis of complex organic molecules often involves multi-step reactions, starting from simple, readily available materials. For instance, the synthesis described in the first paper involves the use of microwave (MW) irradiation and water as a green solvent, which suggests a focus on environmentally friendly synthetic methods . The second paper discusses the bromination-dehydrobromination of a related compound, which leads to a product that behaves as a synthetic equivalent in further reactions with nucleophiles . These methods could potentially be adapted for the synthesis of the compound , considering the structural similarities, such as the presence of a sulfonyl group and a conjugated system.

Molecular Structure Analysis

The molecular structure of organic compounds is often elucidated using spectroscopic techniques and, in some cases, confirmed by X-ray crystallography. The third paper describes the use of FT-IR, NMR, UV-vis spectroscopy, and X-ray crystallography to characterize a molecular salt, which provides a comprehensive approach to understanding the structure of complex molecules . The density functional theory (DFT) method is also mentioned as a theoretical tool to predict and confirm the spectroscopic properties of compounds. These techniques could be applied to analyze the molecular structure of "(2Z)-3-oxo-2-(2,3,4-trimethoxybenzylidene)-2,3-dihydro-1-benzofuran-6-yl 4-methylbenzenesulfonate".

Chemical Reactions Analysis

The reactivity of a compound is influenced by its functional groups and overall structure. The second paper provides insight into the reactivity of a molecule containing a sulfonyl group and its ability to undergo nucleophilic attack . This information can be valuable when predicting the types of chemical reactions that the compound might participate in, such as Michael addition or other nucleophilic substitution reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound can be inferred from its molecular structure and the functional groups present. While the papers do not directly discuss the properties of the compound , they do provide examples of how related compounds' properties are analyzed. For instance, the use of spectroscopic techniques can reveal information about the electronic structure, which is related to properties like solubility and reactivity . Additionally, the environmental aspects of synthesis mentioned in the first paper suggest that solubility in water and other green solvents might be a consideration for the compound's properties .

Scientific Research Applications

  • Synthesis and Structural Studies :

    • A study on new lignan, benzofuran, and sesquiterpene derivatives found compounds similar to (2Z)-3-oxo-2-(2,3,4-trimethoxybenzylidene)-2,3-dihydro-1-benzofuran-6-yl 4-methylbenzenesulfonate, focusing on their synthesis and structural elucidation through spectroscopic studies (Dobner et al., 2003).
  • Chemical Transformations and Oxidation Studies :

    • Research on the synthesis and dimethyldioxirane oxidation of tetrahydrobenzofurans discussed transformations related to benzofuran derivatives, which are structurally related to the compound (Levai et al., 2002).
  • Antioxidant Activity and Lubricating Oil Additives :

    • A study focused on the synthesis of new quinazolones as antioxidant additives for lubricating oils. It involved derivatives of benzofurans and benzene sulfonates, indicating potential applications in industrial lubrication (Habib et al., 2014).
  • Antibacterial and Enzyme Inhibition :

    • Research on sulfonamides with a benzodioxin ring demonstrated antibacterial potential and lipoxygenase inhibition, suggesting therapeutic applications for inflammatory diseases (Abbasi et al., 2017).
  • Cytotoxicity and Enzyme Inhibition for Medicinal Chemistry :

    • A study on benzenesulfonamides derivatives explored their cytotoxicity, tumor specificity, and potential as carbonic anhydrase inhibitors. This research is relevant to developing anti-tumor agents (Gul et al., 2016).
  • Photochemical Applications :

    • Research on potential photoacid generators based on oxime sulfonates, which share structural similarities with the compound , explored their photochemical properties, indicating applications in polymer resists (Plater et al., 2019).

Mechanism of Action

    Target of Action

    Compounds with similar structures have been found to target extracellular signal-regulated kinases 1/2 (ERK1/2), which play crucial roles in regulating cell functions .

    Mode of Action

    The compound might interact with its target proteins, possibly leading to changes in their activity. This could result in alterations in signal transduction pathways within the cell .

    Biochemical Pathways

    The compound could potentially affect the MAP kinase pathway, which is involved in cellular processes such as growth, differentiation, and apoptosis .

properties

IUPAC Name

[(2Z)-3-oxo-2-[(2,3,4-trimethoxyphenyl)methylidene]-1-benzofuran-6-yl] 4-methylbenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22O8S/c1-15-5-9-18(10-6-15)34(27,28)33-17-8-11-19-21(14-17)32-22(23(19)26)13-16-7-12-20(29-2)25(31-4)24(16)30-3/h5-14H,1-4H3/b22-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRENXVXTUZNKBU-XKZIYDEJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2=CC3=C(C=C2)C(=O)C(=CC4=C(C(=C(C=C4)OC)OC)OC)O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2=CC3=C(C=C2)C(=O)/C(=C/C4=C(C(=C(C=C4)OC)OC)OC)/O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22O8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2Z)-3-oxo-2-(2,3,4-trimethoxybenzylidene)-2,3-dihydro-1-benzofuran-6-yl 4-methylbenzenesulfonate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.